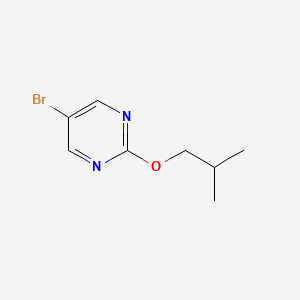

5-Bromo-2-isobutoxypyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(2-methylpropoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-6(2)5-12-8-10-3-7(9)4-11-8/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIADTWPWWGKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Sourcing and Quality Verification of High-Purity 5-Bromo-2-isobutoxypyrimidine for Pharmaceutical Research

Abstract

5-Bromo-2-isobutoxypyrimidine is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of targeted therapeutics. For researchers, scientists, and drug development professionals, the procurement of this compound at consistently high purity is a foundational prerequisite for reproducible and successful downstream applications. This guide provides an in-depth analysis of the commercial landscape for high-purity 5-Bromo-2-isobutoxypyrimidine, outlines essential quality control parameters, and delivers a field-proven protocol for in-house purity verification via High-Performance Liquid Chromatography (HPLC).

Introduction: The Strategic Importance of 5-Bromo-2-isobutoxypyrimidine

Substituted pyrimidines are a cornerstone of pharmaceutical development, forming the core scaffold of numerous approved drugs. 5-Bromo-2-isobutoxypyrimidine (CAS No. 1289041-19-5) belongs to this vital class of compounds. Its structure features a pyrimidine ring strategically functionalized with a bromine atom at the 5-position and an isobutoxy group at the 2-position. This arrangement offers two distinct points for chemical modification: the bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the isobutoxy group modulates the electronic properties and solubility of the molecule.

This dual functionality makes it an invaluable precursor for generating diverse molecular libraries aimed at discovering novel kinase inhibitors, receptor antagonists, and other targeted agents. The integrity of any synthetic campaign hinges on the quality of this starting material; impurities can lead to unforeseen side reactions, complex purification challenges, and ultimately, compromised biological data.

Compound Profile:

-

IUPAC Name: 5-bromo-2-(2-methylpropoxy)pyrimidine

-

CAS Number: 1289041-19-5[1]

-

Molecular Formula: C₈H₁₁BrN₂O[1]

-

Molecular Weight: 231.09 g/mol [1]

Caption: Chemical structure of 5-Bromo-2-isobutoxypyrimidine.

Commercial Supplier Landscape

Sourcing high-purity 5-Bromo-2-isobutoxypyrimidine requires careful vetting of suppliers. While many vendors offer chemical building blocks, the quality, documentation, and batch-to-batch consistency can vary significantly. The following table summarizes a selection of commercial suppliers known to list the target compound. Researchers are advised to request lot-specific Certificates of Analysis (CoA) before purchase.

| Supplier Name | Representative Purity | Documentation Availability | Notes |

| Kishida Chemical Co., Ltd. | Building Blocks Grade | CoA available upon request.[2] | A well-established supplier based in Japan.[2] |

| BLD Pharm | >97% (Typical) | Provides access to NMR, HPLC, LC-MS data online for similar products.[3][4] | Offers a wide range of building blocks with accessible analytical data.[3][4] |

| ChemicalBook | Varies by Lister | Lists multiple suppliers, including Zhuhai Aobokai Biomedical Technology Co., Ltd.[1] | Acts as an aggregator; quality depends on the specific end-supplier.[1] |

| Thermo Scientific Chemicals | ≥96% (For similar compounds) | Specification sheets and CoAs are typically available.[5] | A major global supplier with robust quality systems. |

Critical Quality Attributes for Researchers

When procuring a critical starting material like 5-Bromo-2-isobutoxypyrimidine, researchers must look beyond the label and scrutinize the analytical data. The following attributes are paramount for ensuring experimental success.

Purity and Impurity Profile

A high-purity designation (typically ≥98%) is essential. Potential impurities may arise from the synthetic route, which often involves the bromination of 2-hydroxypyrimidine followed by an etherification reaction.[6]

-

Potential Process-Related Impurities:

-

Unreacted 2-hydroxypyrimidine or 5-bromo-2-hydroxypyrimidine.[6]

-

Over-brominated or isomeric byproducts.

-

Residual solvents from synthesis and purification.

-

-

Degradation Products:

-

Hydrolysis of the isobutoxy ether linkage back to 5-bromo-2-hydroxypyrimidine.

-

The presence of these impurities can have significant consequences, particularly nucleophilic impurities that can compete in subsequent coupling reactions, leading to lower yields and complex product mixtures.

Identity Confirmation and the Certificate of Analysis (CoA)

A comprehensive CoA is a non-negotiable document for any research-grade chemical. It serves as a self-validating system for the material's quality. Key elements to review on a CoA include:

-

Identity Confirmation: Data from ¹H-NMR and Mass Spectrometry (MS) should be present and consistent with the compound's structure.

-

Purity Assay: The purity value should be determined by a quantitative method, most commonly HPLC or GC.[5][7] The chromatogram should be provided, showing a clean baseline and minimal impurity peaks.

-

Water Content: Often determined by Karl Fischer (K.F.) titration, as excess water can interfere with moisture-sensitive reactions.[8]

In-House Quality Control: A Practical Workflow

Upon receiving a new batch of 5-Bromo-2-isobutoxypyrimidine, performing in-house quality control is a critical step to validate the supplier's CoA and ensure the material is fit for its intended purpose.

Caption: Procurement and Quality Control workflow for critical reagents.

Experimental Protocol: Purity Verification by Reverse-Phase HPLC

This protocol provides a robust method for assessing the purity of 5-Bromo-2-isobutoxypyrimidine. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying non-volatile organic molecules.[7]

Objective: To determine the purity of a 5-Bromo-2-isobutoxypyrimidine sample by calculating the area percentage of the main peak relative to all other observed peaks.

1. Materials and Reagents:

-

5-Bromo-2-isobutoxypyrimidine sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Formic Acid (FA), analytical grade

-

Volumetric flasks, pipettes, and autosampler vials

2. Sample Preparation:

-

Prepare a stock solution by accurately weighing approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of ACN and water. This yields a stock concentration of ~1 mg/mL.

-

Prepare the working sample for injection by further diluting the stock solution 1:10 in the same solvent to a final concentration of ~0.1 mg/mL.

-

Filter the working sample through a 0.22 µm syringe filter into an autosampler vial.

3. HPLC Conditions:

-

Instrument: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 30 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

4. Data Analysis:

-

Integrate all peaks in the chromatogram from the injection point to the end of the run.

-

Calculate the area percent of the main product peak using the following formula:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

The result should be compared against the supplier's CoA. A purity value of ≥98% is generally considered acceptable for most drug discovery applications.

Conclusion

The quality of starting materials is a critical, often overlooked, variable in drug discovery. For a key building block like 5-Bromo-2-isobutoxypyrimidine, ensuring high purity is not merely a matter of compliance but a fundamental requirement for scientific rigor and reproducibility. By carefully selecting reputable suppliers, critically evaluating the provided Certificate of Analysis, and implementing a straightforward in-house verification protocol such as the HPLC method described, researchers can mitigate risks associated with chemical impurities and build a solid foundation for their synthetic and therapeutic programs.

References

-

A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.

-

5-Bromo-2-chloro-4-isobutoxypyrimidine. BLD Pharm.

-

5-Bromo-2-methoxypyrimidine 97%. Sigma-Aldrich.

-

5-Bromo-2-isobutoxypyrimidine | 1289041-19-5. ChemicalBook.

-

5-ブロモ-2-イソブトキシピリミジン. Kishida Chemical Co.,Ltd.

-

5-Bromo-2-hydroxypyrimidine 95%. Sigma-Aldrich.

-

5-Bromo-2-isobutoxypyridine. BLD Pharm.

-

Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

-

5-Bromo-2-isopropoxypyridine, 97%. Thermo Scientific Chemicals.

-

Certificate of Analysis: 2-Bromopyrimidine. Thermo Fisher Scientific.

Sources

- 1. 5-Bromo-2-isobutoxypyrimidine | 1289041-19-5 [chemicalbook.com]

- 2. 5-ブロモ-2-イソブトキシピリミジン | 製品情報 | キシダ化学株式会社 [kishida.co.jp]

- 3. 1289022-88-3|5-Bromo-2-chloro-4-isobutoxypyrimidine|BLD Pharm [bldpharm.com]

- 4. 1251385-87-1|5-Bromo-2-isobutoxypyridine|BLD Pharm [bldpharm.com]

- 5. H32564.06 [thermofisher.com]

- 6. 5-Bromo-2-hydroxypyrimidine 95 38353-06-9 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Synthesis of 5-Bromo-2-isobutoxypyrimidine from 5-bromo-2-chloropyrimidine

[1][2]

Executive Summary

This application note details the optimized protocol for synthesizing 5-Bromo-2-isobutoxypyrimidine from 5-bromo-2-chloropyrimidine via Nucleophilic Aromatic Substitution (

The protocol prioritizes regioselectivity and operational safety .[1] By exploiting the differential electrophilicity of the C2 and C5 positions, this method achieves exclusive substitution at the C2 position under mild conditions, preserving the C5-bromide for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

Reaction Mechanics & Rationale

The Substrate: 5-Bromo-2-chloropyrimidine

The starting material possesses two halogenated sites.[1][2][3] The C2-chlorine is highly activated toward nucleophilic attack due to the electron-withdrawing inductive effect of the two adjacent nitrogen atoms (positions 1 and 3).[1] Conversely, the C5-bromine is significantly less reactive toward

Mechanism: Addition-Elimination ( )

The reaction proceeds via a two-step addition-elimination mechanism:[1]

-

Nucleophilic Attack: The isobutoxide anion (generated in situ) attacks the C2 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

-

Elimination: The ring re-aromatizes by expelling the chloride ion (a better leaving group than isobutoxide or bromide in this context).[1]

Critical Process Parameters (CPPs)

-

Base Selection: Sodium Hydride (NaH) is selected to generate the sodium isobutoxide nucleophile irreversibly. This prevents equilibrium issues common with weaker bases like carbonates.[1]

-

Temperature Control: The reaction is initiated at

to control the exotherm of deprotonation and prevent side reactions (e.g., polymerization or displacement of the bromide).[1] -

Solvent: Anhydrous Tetrahydrofuran (THF) is used to solubilize the pyrimidine while accommodating the alkoxide formation.[1]

Visualizations

Reaction Scheme & Mechanism

Caption: Figure 1. Reaction pathway showing the selective displacement of the C2-chloride by sodium isobutoxide.[1]

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[4][2][5] | Purity | Role |

| 5-Bromo-2-chloropyrimidine | 193.43 | 1.0 | >98% | Substrate |

| Isobutanol | 74.12 | 1.2 | Anhydrous | Nucleophile Source |

| Sodium Hydride (NaH) | 24.00 | 1.3 | 60% disp.[1] | Base |

| THF (Tetrahydrofuran) | 72.11 | N/A | Anhydrous | Solvent |

Step-by-Step Procedure

Step 1: Nucleophile Generation

-

Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a stir bar, nitrogen inlet, and temperature probe.

-

Charge NaH (60% dispersion in oil, 1.3 eq) into the flask.

-

Optional: Wash NaH with anhydrous hexanes (2 x 10 mL) to remove mineral oil if high-precision NMR is required later.[1] Decant hexanes carefully.[1]

-

Add Anhydrous THF (10 volumes relative to substrate) and cool to

in an ice bath. -

Add Isobutanol (1.2 eq) dropwise over 15 minutes.

-

Stir at

for 30 minutes until gas evolution ceases and a clear/hazy alkoxide solution forms.

Step 2: Substrate Addition

7. Dissolve 5-Bromo-2-chloropyrimidine (1.0 eq) in a minimal amount of anhydrous THF (2-3 volumes).

8. Add the pyrimidine solution dropwise to the alkoxide mixture at

- Note: Exothermic reaction.[1] Maintain internal temperature

Step 3: Reaction & Monitoring 9. Allow the reaction to warm to Room Temperature (RT) naturally. 10. Stir for 2–4 hours. 11. QC Check: Monitor by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.

- Target: Disappearance of starting material (

Step 4: Workup & Isolation

12. Cool the mixture to

Purification Logic

Caption: Figure 2. Decision tree for purification based on crude purity profile.

Quality Control & Characterization

Expected Analytical Data

-

Appearance: White to off-white solid or colorless oil (dependent on purity/crystal habit).[1]

-

NMR (400 MHz,

-

MS (ESI): Calculated for

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Moisture in solvent/reagents deactivated the base.[1] | Ensure THF is anhydrous. Increase reaction temp to |

| Hydrolysis Product (2-OH) | Wet workup or water present during reaction.[1] | Use strictly anhydrous conditions.[1] Check solvent KF.[1] |

| Low Yield | Product lost in aqueous layer or volatile. | Re-extract aqueous layer. Do not apply high vacuum for prolonged periods if product is an oil. |

Safety & Handling

References

-

BenchChem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. (Accessed 2023).[1][3] Link[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 606665, 5-Bromo-2-chloropyrimidine.[1] (Accessed 2023).[1][3] Link[1]

-

Zhichkin, P., et al. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Link

-

Organic Syntheses. 2-Bromopyridine (Analogous Halogen Reactivity).[1] Org.[1][4][5] Synth. 1946, 26,[1] 16. Link

Sources

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-isobutoxypyrimidine

Executive Summary

This guide details the catalytic amination of 5-Bromo-2-isobutoxypyrimidine , a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals. While 5-bromopyrimidines are classically challenging substrates due to catalyst poisoning by ring nitrogens, the inclusion of the C2-isobutoxy group modulates electron density, preventing nucleophilic aromatic substitution (

This note provides two validated protocols:

-

Method A (Standard): A rapid, high-yielding protocol using BrettPhos Pd G3 and NaOtBu for robust amines.

-

Method B (Mild): A base-sensitive protocol using RuPhos Pd G3 and Cs₂CO₃ for substrates containing esters, nitriles, or base-labile protons.

Retrosynthetic Context & Substrate Analysis

The Substrate: 5-Bromo-2-isobutoxypyrimidine

-

Reactive Site: The C5-Bromine bond is the site of oxidative addition.[1] Unlike 2-halopyrimidines, the C5 position is not activated for

, making Pd-catalysis the only viable route for amination. -

Electronic Effect: The C2-isobutoxy group is an electron-donating group (EDG) by resonance. This renders the C5-Br bond slightly more electron-rich than in a naked pyrimidine, requiring a highly active catalyst (bulky, electron-rich phosphine) to facilitate oxidative addition.

-

Steric Effect: The isobutoxy chain provides moderate steric bulk, which helps discourage the formation of stable, inactive bis-pyrimidine-palladium complexes (catalyst resting states).

Mechanistic Challenges

The primary failure mode in pyrimidine coupling is catalyst sequestration . The basic nitrogen atoms of the pyrimidine ring can displace phosphine ligands, forming stable

Solution: We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) .[2] Ligands like BrettPhos and RuPhos possess significant steric bulk on the biaryl backbone, which prevents the Pd center from coordinating to the pyrimidine nitrogens, thereby enforcing the productive catalytic cycle.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where pyrimidine nitrogen coordination can arrest the reaction.

Figure 1: Catalytic cycle for pyrimidine amination. The red path indicates the competitive inhibition by the substrate's own nitrogen atoms, mitigated by bulky ligands.

Experimental Protocols

Method A: Standard High-Activity Protocol

Applicability: Primary amines, secondary amines, anilines. Key Feature: Uses BrettPhos Pd G3 , which generates the active L-Pd(0) species immediately upon heating, ensuring high turnover numbers (TON) before catalyst poisoning can occur.

Reagents:

-

5-Bromo-2-isobutoxypyrimidine (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (1–3 mol%)[3]

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[4]

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active N₂ flow, charge a reaction vial equipped with a magnetic stir bar with BrettPhos Pd G3 (0.02 equiv) and NaOtBu (1.4 equiv).

-

Note: If the amine is a solid, add it here.

-

-

Substrate Addition: Add 5-Bromo-2-isobutoxypyrimidine (1.0 equiv).

-

Solvent & Seal: Add anhydrous 1,4-Dioxane (concentration 0.2 M). Seal the vial with a PTFE-lined septum cap.

-

Note: If the amine is a liquid, add it via microliter syringe after sealing.

-

-

Degassing: Sparge the mixture with N₂ gas for 2 minutes via a submerged needle with an exit needle in the septum.

-

Reaction: Place the vial in a pre-heated aluminum block at 100 °C . Stir vigorously (800 rpm).

-

Time: Typically 1–4 hours. Monitor by LCMS.[4]

-

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate the filtrate and purify via flash chromatography.

Method B: Mild/Base-Sensitive Protocol

Applicability: Substrates containing esters, ketones, or base-sensitive protecting groups.[5] Key Feature: Uses RuPhos Pd G3 with a weak base (Cs₂CO₃ ). RuPhos is exceptionally good for secondary amines and prevents hydrolytic side reactions.

Reagents:

-

5-Bromo-2-isobutoxypyrimidine (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: RuPhos Pd G3 (2–5 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv, finely ground)

-

Solvent: t-Amyl Alcohol (or Toluene)

Procedure Modifications:

-

Follow the setup in Method A, but substitute the catalyst and base.

-

Temperature: Heat to 85 °C .

-

Time: Reaction times will be longer (4–16 hours) due to the heterogeneous nature of the weak base.

Experimental Workflow Visualization

Figure 2: Operational workflow for bench-scale synthesis.

Optimization Matrix & Troubleshooting

If the standard protocols fail, use this logic table to adjust parameters.

| Observation (LCMS) | Diagnosis | Corrective Action |

| No Conversion (SM remains) | Catalyst poisoning or Oxidative Addition failure. | Switch to XantPhos Pd G3 (chelating ligand resists displacement) or increase Temp to 120 °C. |

| Hydrodehalogenation (Ar-H formed) | Switch solvent to Toluene (non-protic). Switch base to Cs₂CO₃ . | |

| Low Yield (Complex mixture) | Decomposition of product or amine. | Lower Temp to 80 °C. Use Method B (RuPhos/Cs₂CO₃). |

| Bis-arylation (For primary amines) | Over-reaction. | Increase amine equivalents to 1.5x. Use BrettPhos (highly selective for mono-arylation). |

Why BrettPhos and RuPhos?

-

BrettPhos: Designed specifically for primary amines. Its large bulk prevents the formation of the bis-amine complex, ensuring mono-arylation.

-

RuPhos: Optimized for secondary amines.[5][6] It creates a very electron-rich Pd center, facilitating the oxidative addition of the electron-rich isobutoxy-pyrimidine.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[7] Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[7][8][9] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[9] Link[8]

-

Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Journal of the American Chemical Society, 135(30), 10942–10945. Link

-

Paul, F., et al. (1994). Mechanism of the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of 5-Bromo-2-isobutoxypyrimidine synthesis

Technical Support Center: 5-Bromo-2-isobutoxypyrimidine Synthesis

Case ID: PYR-ISO-005 Subject: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-Bromo-2-isobutoxypyrimidine via Nucleophilic Aromatic Substitution (SNAr) of 5-bromo-2-chloropyrimidine is a deceptively simple reaction often plagued by three yield-killing factors: hydrolysis (formation of the 2-hydroxy impurity), incomplete conversion (steric hindrance of the isobutyl group), and workup losses (emulsion formation).

This guide replaces standard textbook protocols with a field-tested "Pre-formed Alkoxide" strategy to maximize yield and purity.

Module 1: The Core Protocol (Optimized)

User Question: "I am mixing 5-bromo-2-chloropyrimidine, isobutanol, and base in DMF, but my yield is stuck at 60%. What am I doing wrong?"

Technical Diagnosis: The "dump-and-stir" method allows the base (often NaH or K2CO3) to react with trace moisture in the solvent before deprotonating the alcohol, generating Hydroxide (OH-). Hydroxide is a smaller, harder nucleophile than Isobutoxide and will rapidly attack the 2-position, creating the 5-bromo-2-hydroxypyrimidine impurity (dead end).

The Solution: The "Pre-formed Alkoxide" Protocol You must generate the sodium isobutoxide ex-situ or in a separate pot before introducing the electrophile.

Step-by-Step Workflow

-

Alkoxide Formation (The Critical Step):

-

Vessel A: Suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in anhydrous THF (Tetrahydrofuran) at 0°C under Argon/Nitrogen.

-

Addition: Dropwise add Isobutanol (1.3 equiv). Wait until H2 evolution ceases (approx. 30-60 mins). The solution should become clear or slightly cloudy.

-

Why? This ensures 100% conversion to Sodium Isobutoxide (NaOiBu) and consumes any adventitious water before the sensitive pyrimidine is added.

-

-

SNAr Reaction:

-

Vessel B: Dissolve 5-bromo-2-chloropyrimidine (1.0 equiv) in anhydrous THF.

-

Transfer: Cannulate (or syringe transfer) the solution from Vessel B into Vessel A slowly at 0°C.

-

Ramp: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

-

Note: If conversion is <90% by HPLC/TLC after 4 hours, heat to 50°C. Avoid boiling THF (66°C) to prevent thermal decomposition.

-

-

Quench & Workup:

-

Cool to 0°C. Quench with Saturated NH4Cl (activates phase separation).

-

Extract with Ethyl Acetate (EtOAc) or MTBE.

-

Visualizing the Pathway

Caption: Figure 1. Optimized "Pre-formed Alkoxide" workflow minimizes competition from water, preventing the formation of the hydrolysis impurity.

Module 2: Troubleshooting Guide (FAQ)

Q1: I see a spot on TLC just below my product that won't go away. What is it?

-

Cause: Moisture in the solvent or "wet" NaH.

-

Fix:

-

Dry your THF over molecular sieves (3Å) for 24 hours.

-

Increase the NaH equivalents slightly (to 1.3 eq) to act as a scavenger, but only if you pre-form the alkoxide as described above.

-

Purification: This impurity is acidic (pKa ~9). Wash your organic layer with 1M NaOH during workup. The impurity will deprotonate, become water-soluble, and stay in the aqueous layer, while your product (neutral) stays in the organic layer.

-

Q2: My reaction is stuck at 80% conversion. Should I add more base?

-

Diagnosis: The reaction has stalled due to the steric bulk of the isobutoxy group hindering the attack on the 2-position.

-

Fix: Do not add more base (risk of side reactions). Instead:

-

Switch Solvent: If using THF, switch to DMF (Dimethylformamide) or DMAc (Dimethylacetamide). These polar aprotic solvents stabilize the transition state (Meisenheimer complex) better than THF, accelerating the rate.

-

Temperature: Increase temperature to 60-80°C.

-

Catalyst: Add 5 mol% DABCO (1,4-diazabicyclo[2.2.2]octane). Tertiary amines can catalyze SNAr reactions on pyrimidines by forming a highly reactive quaternary ammonium intermediate that is then displaced by the alkoxide.

-

Q3: The product is an oil that is hard to crystallize. How do I get a solid?

-

Cause: Residual isobutanol (high boiling point: 108°C) is acting as a plasticizer.

-

Fix:

-

Perform a "zeotropic distillation": Add heptane to your crude oil and rotovap. The heptane/isobutanol azeotrope helps pull off the alcohol.

-

Recrystallization: Once dry, dissolve in minimal hot Hexane or Petroleum Ether . Cool to -20°C.

-

Module 3: Decision Matrix & Data

Solvent & Base Selection Table

| System | Rate | Impurity Profile | Recommendation |

| NaH / THF | Moderate | Low (if dry) | Primary Choice. Cleanest profile, easiest workup. |

| NaH / DMF | Fast | Moderate | Secondary Choice. Use for sluggish reactions. Harder to remove solvent. |

| KOtBu / THF | Fast | High | Avoid. Potassium t-butoxide can act as a nucleophile itself, creating t-butoxy byproducts. |

| NaOH / PTC | Slow | High (Hydrolysis) | Avoid. Phase Transfer Catalysis (PTC) often introduces too much water. |

Troubleshooting Logic Tree

Caption: Figure 2. Decision matrix for addressing low yield and specific impurity profiles during synthesis.

Module 4: Safety & Scalability

-

NaH Hazard: Sodium hydride releases flammable hydrogen gas. On a scale >10g, ensure the reaction vessel is vented through an oil bubbler to prevent pressure buildup.

-

Exotherm: The reaction of alkoxide with chloropyrimidine is exothermic. On large scales, add the pyrimidine solution over 30-60 minutes to control heat generation.

References

-

General SNAr Mechanism on Pyrimidines

-

Analogous Synthesis (2-Alkoxy-5-bromopyrimidines)

-

Optimization of Alkoxide Reactions

-

Workup Strategies for Halogenated Pyrimidines

-

Synthesis Methods of 5-Bromo-2-chloropyrimidine. ChemicalBook. (2025). Link

-

Sources

- 1. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 2. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. byjus.com [byjus.com]

- 5. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN107163023A - A kind of preparation method of 5 Bromopyrimidine compound - Google Patents [patents.google.com]

- 11. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 12. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajpp.in [ajpp.in]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Support Center: Purification of 5-Bromo-2-isobutoxypyrimidine

Topic: Purification of 5-Bromo-2-isobutoxypyrimidine by column chromatography Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Hub. I am Dr. Aris, Senior Application Scientist. Below you will find a specialized troubleshooting guide and operational protocol for the purification of 5-Bromo-2-isobutoxypyrimidine (CAS: 1289041-19-5). This guide addresses the specific physicochemical challenges of separating 2-alkoxypyrimidines from their halogenated precursors and hydrolysis byproducts.

Part 1: Critical Troubleshooting & FAQs

Q1: My product spot is co-eluting with the starting material (5-Bromo-2-chloropyrimidine). How do I achieve baseline separation?

Diagnosis:

This is the most common challenge. While the isobutoxy group adds lipophilicity, the electron-donating nature of the alkoxy group increases the basicity of the pyrimidine ring nitrogens compared to the electron-withdrawing chloro-substituent. This can cause the product to "drag" on acidic silica, compressing the

Solution:

-

Switch to a Gradient: Do not run isocratic elution. Use a shallow gradient of Hexane/Ethyl Acetate (Hex/EtOAc) .

-

Optimize Stationary Phase: Use high-performance spherical silica (20–40 µm) rather than irregular silica to tighten bands.

-

The "Goldilocks" Zone: The separation usually occurs between 2% and 10% EtOAc .

-

Recommendation: Start at 100% Hexane and ramp slowly to 10% EtOAc over 10 column volumes (CV).

-

Q2: I observe significant streaking or "tailing" of the product on the column. Is my compound decomposing?

Diagnosis:

Streaking is rarely decomposition in this context; it is likely a Lewis acid-base interaction . The pyrimidine nitrogens are acting as weak bases and interacting with the silanol protons (

Solution: Buffer the System: Pre-treat your column or dope your mobile phase with a basic modifier.

-

Protocol: Add 1% Triethylamine (TEA) to your mobile phase solvents.

-

Mechanism:[1][2][3] TEA competitively binds to the acidic silanol sites, shielding your pyrimidine product and allowing it to elute as a sharp, symmetrical band [1].

Q3: There is a persistent spot on the baseline that does not move even with 50% EtOAc. What is it?

Diagnosis: This is almost certainly 5-Bromo-2-hydroxypyrimidine (also known as 5-bromo-2(1H)-pyrimidinone).[4]

-

Cause: Hydrolysis of the starting material or product due to moisture in the reaction or workup.

-

Properties: This compound exists in a tautomeric equilibrium favoring the amide-like form, making it extremely polar and prone to strong hydrogen bonding.

Solution: Ignore it during the main purification. It requires highly polar solvents (e.g., 10% MeOH in DCM) to elute. If you need to recover it, switch to a DCM/MeOH system after your main product has eluted.

Q4: The crude mixture is an oil and difficult to load. Can I use DCM?

Diagnosis: 5-Bromo-2-isobutoxypyrimidine is a lipophilic oil/low-melting solid. Loading in Dichloromethane (DCM) is risky because DCM is a "strong" solvent that can carry the sample down the column during loading, broadening the bands before the run begins.

Solution: Use Dry Loading (Solid Load):

-

Dissolve the crude oil in a minimal amount of DCM.

-

Add silica gel (ratio 1:2 crude:silica by weight).

-

Evaporate to dryness on a rotovap until you have a free-flowing powder.

-

Load this powder on top of the packed column. This ensures the sharpest possible injection band [2].

Part 2: Standardized Purification Protocol

Objective: Isolate >98% pure 5-Bromo-2-isobutoxypyrimidine from a crude reaction mixture containing isobutanol and 5-bromo-2-chloropyrimidine.

I. Pre-Column Workup (Crucial Step)

Before chromatography, you must remove excess isobutanol (reaction solvent/reagent). Isobutanol is high-boiling (108°C) and polar; if left in the crude, it will act as a co-solvent during chromatography, destroying separation.

-

Action: Wash the organic layer (EtOAc) with water (

) and brine ( -

Verification: Run a proton NMR. If isobutanol signals (

ppm) persist, azeotrope with heptane on the rotovap.

II. Column Setup

| Parameter | Specification | Notes |

| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard phase. |

| Mobile Phase A | Hexanes (or Heptane) | Non-polar component. |

| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component.[6] |

| Modifier | 1% Triethylamine (Optional) | Use only if streaking is observed on TLC. |

| Loading Ratio | 1:30 to 1:50 | 1 g crude : 30-50 g Silica. |

| Detection | UV @ 254 nm | Pyrimidine ring absorbs strongly. |

III. Gradient Elution Profile

Based on a 12g or 24g Flash Cartridge

-

Equilibration: 3 CV of 100% Hexanes.

-

Loading: Dry load (preferred) or liquid load in minimal Hexane/DCM (9:1).

-

Elution Phase 1 (Product): 0%

10% EtOAc over 10 CV.-

Note: The product (5-Bromo-2-isobutoxypyrimidine) typically elutes between 5-8% EtOAc.

-

-

Elution Phase 2 (Impurities): 10%

30% EtOAc over 5 CV.-

Note: The starting material (2-chloro) may elute shortly after or co-elute if the gradient is too steep.

-

-

Wash: Flush with 100% EtOAc to remove baseline impurities.

Part 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting decision nodes for troubleshooting.

Caption: Operational workflow for the purification of 5-Bromo-2-isobutoxypyrimidine, including decision points for solvent modification.

Part 4: Data & Properties

Table 1: Physicochemical Properties Relevant to Purification

| Compound | Structure Description | Estimated LogP | Relative Polarity | TLC |

| 5-Bromo-2-isobutoxypyrimidine | Target Product | ~2.9 | Low | 0.45 - 0.55 |

| 5-Bromo-2-chloropyrimidine | Starting Material | ~2.0 | Medium-Low | 0.35 - 0.45 |

| 5-Bromo-2-hydroxypyrimidine | Hydrolysis Impurity | < 0.5 | High | 0.00 (Baseline) |

| Isobutanol | Solvent/Reagent | 0.76 | Medium-High | N/A (Stains with KMnO4) |

Note: Relative

References

-

Rochester University Chemistry Dept. Tips for Flash Column Chromatography. Retrieved from [Link]

-

MIT OpenCourseWare. Flash Column Chromatography Guide. Retrieved from [Link]

Sources

- 1. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 2. reddit.com [reddit.com]

- 3. Synthesis method of 2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reagents & Solvents [chem.rochester.edu]

Stability of 5-Bromo-2-isobutoxypyrimidine under basic conditions

Technical Support Center: 5-Bromo-2-isobutoxypyrimidine

Welcome to the technical support guide for 5-Bromo-2-isobutoxypyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common questions and troubleshooting scenarios related to its stability, particularly under basic conditions frequently employed in modern organic synthesis.

Frequently Asked Questions (FAQs)

Question 1: What are the primary degradation pathways for 5-Bromo-2-isobutoxypyrimidine under basic conditions?

The two primary points of reactivity on the 5-Bromo-2-isobutoxypyrimidine scaffold are the C2 and C5 positions. Under basic conditions, the principal degradation pathway is the hydrolysis of the isobutoxy group at the C2 position. This occurs via a nucleophilic aromatic substitution (SNAr) mechanism, where a hydroxide ion or other nucleophilic base attacks the electron-deficient C2 carbon, leading to the displacement of the isobutoxide leaving group. The resulting product is 5-bromo-2(1H)-pyrimidinone (also known as 5-bromopyrimidin-2-ol).

The C-Br bond at the C5 position is generally less susceptible to direct nucleophilic attack by common bases but can be reactive under conditions typical for cross-coupling reactions, which often involve strong bases and transition metal catalysts.[1]

Caption: Primary degradation pathway of 5-Bromo-2-isobutoxypyrimidine.

Question 2: How does the choice of base (inorganic vs. organic) impact the stability of the compound?

The choice of base is critical and significantly influences the rate of degradation.

-

Strong Inorganic Bases (e.g., NaOH, KOH): These strong nucleophiles readily promote the hydrolysis of the isobutoxy group.[2] Reactions using these bases, especially in protic solvents like water or alcohols, will likely show significant degradation, even at room temperature. The choice between NaOH and KOH is often solvent-dependent; KOH, for instance, has higher solubility in alcohols compared to NaOH.[3]

-

Weaker Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These bases are less nucleophilic and generally result in slower degradation. They are often preferred for reactions where the isobutoxy group needs to remain intact, such as in many palladium-catalyzed cross-coupling reactions.[4] However, at elevated temperatures (e.g., >80 °C), significant hydrolysis can still occur over extended reaction times.

-

Organic Amine Bases (e.g., Triethylamine (TEA), DIPEA): These are non-nucleophilic, sterically hindered bases and are the safest choice for preserving the 2-isobutoxy group. They are excellent for acid scavenging but are generally not strong enough to facilitate reactions requiring deprotonation of less acidic substrates.

| Base Type | Examples | Stability Impact | Recommended Use Cases |

| Strong Inorganic | NaOH, KOH | High Risk of Degradation | Not recommended unless hydrolysis is the intended transformation. |

| Weak Inorganic | K₂CO₃, K₃PO₄, Cs₂CO₃ | Moderate Risk (Temperature Dependent) | Preferred for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][5] |

| Organic Amines | TEA, DIPEA | Low Risk of Degradation | Acid scavenging; reactions where the pyrimidine is stable. |

Question 3: What role do solvent and temperature play in the stability under basic conditions?

Solvent and temperature are intrinsically linked to the stability of 5-Bromo-2-isobutoxypyrimidine.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[6] For sensitive reactions, it is crucial to maintain the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. For many cross-coupling reactions, temperatures between 80-110 °C are common, which represents a balance between reaction rate and substrate stability.[1]

-

Solvent:

-

Protic Solvents (Water, Ethanol, Methanol): These solvents can participate in the hydrolysis reaction and will accelerate the degradation of the isobutoxy group, especially in the presence of strong bases.

-

Aprotic Polar Solvents (DMF, DMAc, Dioxane, THF): These are generally preferred for reactions involving bases. They solubilize the reagents well and do not directly participate in hydrolysis. However, it is critical to use anhydrous solvents, as even trace amounts of water can lead to undesired side products over time, especially at elevated temperatures.

-

Troubleshooting Guide

Scenario 1: "My reaction mixture shows a new, more polar spot on the TLC plate after adding a base like K₂CO₃."

-

Possible Cause: This new, more polar spot is highly likely to be the hydrolysis product, 5-bromo-2(1H)-pyrimidinone. The hydroxyl group makes this compound significantly more polar than the starting material.

-

Troubleshooting Steps:

-

Confirm Identity: Obtain a sample of the new spot by preparative TLC or column chromatography and characterize it by LC-MS or NMR to confirm its identity.[7]

-

Reduce Temperature: If the reaction allows, lower the temperature by 10-20 °C to slow the rate of hydrolysis.

-

Change Base: Consider switching to a less nucleophilic or non-nucleophilic base. If K₂CO₃ is too harsh, a hindered organic base like DIPEA might be a suitable alternative if it is compatible with your desired reaction.

-

Ensure Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Moisture is a key reactant in the degradation pathway.

-

Caption: Troubleshooting workflow for unexpected side products.

Scenario 2: "I am losing my starting material, but not forming the desired product in a Suzuki coupling reaction."

-

Possible Cause: The reaction conditions may be too harsh, leading to complete degradation of the starting material before the catalytic cycle can efficiently produce the desired product. Another possibility is the deactivation of the palladium catalyst.

-

Troubleshooting Steps:

-

Run a Control Reaction: Set up a reaction with the starting material, base, and solvent (without the palladium catalyst and boronic acid) at the reaction temperature. Monitor the disappearance of the starting material over time by HPLC or TLC. This will confirm if simple degradation is the primary issue.

-

Optimize Base and Temperature: If degradation is confirmed, switch to a milder base (e.g., K₃PO₄ instead of K₂CO₃) or reduce the temperature.

-

Check Catalyst and Ligand: Ensure the palladium catalyst and ligand are active and appropriate for the transformation. Certain bases can interact with and deactivate the catalyst.

-

Degas aprotic solvents: Ensure that aprotic solvents like dioxane or DMF are properly degassed to remove oxygen, which can lead to oxidative degradation of the catalyst and starting materials.

-

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of 5-Bromo-2-isobutoxypyrimidine under your specific proposed reaction conditions, a forced degradation study is recommended.[8][9] This protocol allows you to determine the rate and extent of degradation before committing to a large-scale reaction.

Objective:

To quantify the percentage of 5-Bromo-2-isobutoxypyrimidine remaining after exposure to basic conditions over time. The goal is to identify conditions that result in minimal degradation (typically <5-20%) over the desired reaction period.[2][8]

Materials:

-

5-Bromo-2-isobutoxypyrimidine

-

Chosen base (e.g., K₂CO₃)

-

Anhydrous reaction solvent (e.g., Dioxane)

-

Internal standard (e.g., naphthalene, biphenyl - choose a compound that is stable under the reaction conditions and does not co-elute with the starting material or expected products)

-

Reaction vials, heating block, HPLC system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 5-Bromo-2-isobutoxypyrimidine and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL of each).

-

Reaction Setup: In a reaction vial, add the base (e.g., 2-3 equivalents relative to the pyrimidine).

-

Initiate Reaction: Add a precise volume of the stock solution to the vial, cap it tightly, and place it in a pre-heated heating block at the desired reaction temperature.

-

Time Point Sampling (T=0): Immediately after adding the stock solution, withdraw a small aliquot (e.g., 50 µL), quench it by diluting into a known volume of mobile phase (e.g., 950 µL), and analyze by HPLC. This is your T=0 reference point.

-

Subsequent Sampling: Withdraw and quench aliquots at regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

-

HPLC Analysis: Analyze all quenched samples by a validated HPLC method. Calculate the peak area ratio of 5-Bromo-2-isobutoxypyrimidine to the internal standard at each time point.

-

Data Interpretation: Compare the peak area ratio at each time point to the T=0 ratio to determine the percentage of the starting material remaining.

Caption: Workflow for a forced degradation study.

References

-

ICH Q1A(R2) Expectations for Compliance. ResolveMass Laboratories Inc.[Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

-

SOP for Force Degradation Study. Pharma Dekho.[Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.[Link]

-

The mechanisms of bromination of mono- and dioxo-pyrimidines. Spectrum: Concordia University Research Repository.[Link]

-

Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. DocsDrive.[Link]

-

Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. ResearchGate.[Link]

-

Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed.[Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed.[Link]

-

Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. National High Magnetic Field Laboratory.[Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.[Link]

-

The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.[Link]

-

NaOH vs KOH. Sciencemadness Discussion Board.[Link]

-

Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. MDPI.[Link]

-

Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. ZORA (Zurich Open Repository and Archive).[Link]

-

5-Bromo-2-chloropyrimidine undergoes SMC at C5. ResearchGate.[Link]

-

Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.[Link]

-

Alkaline hydrolysis with KOH instead of NaOH. Why?. Chemistry Stack Exchange.[Link]

-

Accelerating the reaction kinetics of K2CO3 through the addition of CsF in the view of thermochemical heat storage. TNO Publications.[Link]

-

Bromination Help. Reddit.[Link]

-

The impact of Ti and temperature on the stability of Nb5Si3 phases: a first-principles study. Springer.[Link]

-

Study the Influences of Both (NaOH and KOH) at Different Electrolyte Concentrations and Times on Hydrogen Production via Electrolysis Process. ResearchGate.[Link]

-

Melting Curve of Potassium Carbonate K₂CO₃ at High Pressures. MDPI.[Link]

-

Sodium Toxicity: Should NaOH Be Substituted by KOH in Plant Tissue Culture?. PMC.[Link]

-

2020 HSC Chemistry Exam Paper Worked Solutions. Matrix Education.[Link]

-

Thermodynamic analysis of dehydration of K2CO3·1.5H2O. Eindhoven University of Technology Research Portal.[Link]

-

Thermal stability of potassium carbonate near its melting point. Sciencemadness.org.[Link]

-

Sodium Toxicity: Should NaOH Be Substituted by KOH in Plant Tissue Culture?. ResearchGate.[Link]

-

Radical Reactions - Part 2 of 2 Exam Prep. Pearson.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmadekho.com [pharmadekho.com]

- 3. Sciencemadness Discussion Board - NaOH vs KOH - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. mdpi.com [mdpi.com]

- 6. The impact of Ti and temperature on the stability of Nb5Si3 phases: a first-principles study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. biopharminternational.com [biopharminternational.com]

Validation & Comparative

Structural Validation and Comparative NMR Profiling of 5-Bromo-2-isobutoxypyrimidine

Executive Summary

In medicinal chemistry, 5-Bromo-2-isobutoxypyrimidine serves as a critical scaffold, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing kinase inhibitors.[1][2] Its purity is paramount, as residual starting materials (specifically 5-bromo-2-chloropyrimidine) can act as catalyst poisons or competitive substrates.[1][2]

This guide provides a definitive analysis of the 1H NMR spectrum of 5-Bromo-2-isobutoxypyrimidine.[1][2] Unlike standard spectral databases, this document focuses on comparative diagnostics —distinguishing the target compound from its synthetic precursors and structural analogs using self-validating spectral markers.[1][2]

Structural Basis & Symmetry Analysis

Before analyzing the spectrum, one must understand the magnetic environment created by the molecular symmetry.

-

Symmetry Axis: The molecule possesses a

axis of symmetry passing through C2 and C5.[2] -

Implication: The protons at positions 4 and 6 (H-4/H-6) are chemically equivalent.[1][2] They will not couple to each other (

due to equivalence) and will appear as a singlet integrating for 2 protons.[2] -

Substituent Effects:

Experimental Protocol: Sample Preparation & Acquisition

Standardization is the bedrock of reproducibility.[2] Deviations in concentration or solvent can shift peaks by

Materials[2][3][4][5][6][7]

-

Analyte: 5-Bromo-2-isobutoxypyrimidine (>98% HPLC purity recommended for reference).[1][2]

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as internal standard.[2] -

Instrument: 400 MHz NMR Spectrometer (minimum requirement for resolving the isobutyl multiplets).

Workflow

The following workflow ensures high-resolution data suitable for publication or quality control (QC).

Figure 1: Standardized NMR acquisition workflow for pyrimidine derivatives.

Spectral Analysis: The Fingerprint

The spectrum of 5-Bromo-2-isobutoxypyrimidine is characterized by one aromatic singlet and three aliphatic signals corresponding to the isobutyl group.[1]

Assignment Table ( , 400 MHz)[2]

| Position | Protons | Type | Shift ( | Multiplicity | Integral | Diagnostic Note | |

| H-4, H-6 | 2 | Aromatic | 8.52 | Singlet (s) | - | 2H | Key Purity Marker. Sharp singlet confirms symmetry.[1][2] |

| O-CH₂ | 2 | Aliphatic | 4.13 | Doublet (d) | 6.7 | 2H | Deshielded by Oxygen.[2] |

| CH | 1 | Aliphatic | 2.12 | Septet (m) | 6.7 | 1H | "Hinge" of the isobutyl group. |

| CH₃ | 6 | Aliphatic | 1.03 | Doublet (d) | 6.7 | 6H | High field methyls.[2] |

Detailed Interpretation[2][3][8]

-

The Aromatic Region (8.52 ppm): This singlet is the most critical peak.[2]

-

Validation: If this peak appears as two doublets, the symmetry is broken (impurity). If it is a broad singlet, check for paramagnetic impurities or poor shimming.[2]

-

-

The Alkoxy Region (4.13 ppm): The doublet at 4.13 ppm confirms the

-alkylation.[2]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target compound against its most common contaminants and analogs.[2]

Target vs. Starting Material (5-Bromo-2-chloropyrimidine)

The synthesis usually involves displacing the 2-Chloro group with isobutoxide.[1][2] Monitoring this transition is critical.

| Feature | Target: 5-Bromo-2-isobutoxypyrimidine | Precursor: 5-Bromo-2-chloropyrimidine | Analysis |

| H-4/H-6 Shift | 8.52 ppm | 8.73 ppm | The Cl |

| Aliphatic Zone | Three distinct multiplets | Silent (Empty) | The appearance of the isobutyl pattern (4.1, 2.1, 1.0 ppm) quantifies conversion. |

| Solubility | High in organic solvents | Moderate | Precursor may crash out in non-polar solvents if cold.[2] |

Target vs. Non-Brominated Analog (2-Isobutoxypyrimidine)

If the bromination step failed or if the bromine was accidentally reduced (hydrodehalogenation), the spectrum changes drastically.

-

H-5 Proton: In the absence of Bromine, H-5 appears as a triplet at ~6.9 ppm.[1][2]

-

H-4/H-6 Coupling: H-4/H-6 would become a doublet (coupling to H-5) rather than a singlet.[1][2]

-

Result: The presence of a singlet at 8.52 ppm and the absence of any triplet in the aromatic region confirms the retention of the Bromine atom.

Decision Logic for QC

Use this logic tree to interpret the NMR data during reaction monitoring.

Figure 2: Spectral interpretation logic tree for quality control.

References

-

Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[2] [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] Spectral Database for Organic Compounds (SDBS).[2] SDBS No. 3456 (Pyrimidine analogs).[2] [Link]

-

Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

Sources

LC-MS fragmentation pattern of 5-Bromo-2-isobutoxypyrimidine

Technical Guide: LC-MS/MS Structural Elucidation of 5-Bromo-2-isobutoxypyrimidine

Executive Summary & Scope

This guide provides a definitive structural elucidation framework for 5-Bromo-2-isobutoxypyrimidine (

Unlike standard product brochures, this document focuses on the analytical performance of the molecule in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We objectively compare its fragmentation behavior against structural analogs (e.g., 2-methoxypyrimidine) to establish diagnostic criteria for impurity profiling and quality control.

Key Diagnostic Features:

-

Isotopic Signature: Distinct 1:1 doublet (

). -

Primary Neutral Loss: Elimination of isobutene (

, 56 Da) via a McLafferty-like rearrangement. -

differentiation: Spectral separation from short-chain alkoxy analogs which cannot undergo alkene elimination.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes a "Self-Validating" approach where the Bromine isotopic pattern serves as an internal check for ionization success before MS/MS fragmentation is attempted.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes. Rationale: The isobutoxy group increases lipophilicity compared to bare pyrimidines, requiring high organic content for elution.

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Ionization (Positive Mode).

-

Capillary Voltage: 3500 V.

-

Source Temperature: 350°C. Note: High source temp ensures vaporization of the ether without thermal degradation prior to the trap.

-

Collision Energy (CE): Stepped 15/30/45 eV.

Workflow Diagram

Figure 1: Analytical workflow for the structural confirmation of 5-Bromo-2-isobutoxypyrimidine.

Fragmentation Pathway Analysis

The structural elucidation relies on two pillars: the conservation of the Bromine atom in primary fragments and the specific loss of the alkyl side chain.

The Isotopic Anchor

Before fragmentation, the parent ion (

The McLafferty-Like Rearrangement

The defining feature of 2-isobutoxypyrimidine is the presence of a

-

Parent Ion: m/z 231/233

-

Transition: Transfer of

-H to the ring Nitrogen (or Oxygen). -

Neutral Loss: Isobutene (

, 56 Da). -

Product Ion: 5-Bromo-2-hydroxypyrimidine (tautomerizes to 5-bromo-2(1H)-pyrimidinone) at m/z 175/177 .

Secondary Fragmentation

The resulting pyrimidinone core (m/z 175/177) typically undergoes expulsion of Carbon Monoxide (CO, 28 Da) to contract the ring.

-

Precursor: m/z 175/177

-

Neutral Loss: CO (28 Da).

-

Product Ion: m/z 147/149.

Pathway Diagram

Figure 2: Proposed MS/MS fragmentation pathway. The primary pathway involves the loss of the isobutyl group as isobutene.

Comparative Analysis: Isobutoxy vs. Methoxy Analogs

In drug development, this compound is often compared to or synthesized alongside 5-Bromo-2-methoxypyrimidine . Distinguishing these two is critical.

The table below highlights the "Performance" of the fragmentation pattern—specifically, the Diagnostic Specificity .

| Feature | 5-Bromo-2-isobutoxy pyrimidine | 5-Bromo-2-methoxy pyrimidine | Analytical Implication |

| Parent Ion (m/z) | 231 / 233 | 189 / 191 | Distinct mass separation. |

| Primary Mechanism | McLafferty Rearrangement (6-membered transition state).[2] | Radical Cleavage or Formaldehyde loss. | Isobutoxy fragmentation is kinetically faster and cleaner. |

| Diagnostic Neutral Loss | -56 Da (Isobutene) | -15 Da ( | -56 Da is the "Fingerprint" of the isobutoxy group. |

| Base Peak (MS2) | m/z 175/177 (Pyrimidinone) | m/z 189/191 (often stable) or 159 | Isobutoxy derivative fragments more easily due to the |

Key Insight: If you observe a loss of 56 Da, you definitively confirm the presence of an alkyl chain with at least 3 carbons and a

References

-

McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link

-

Foundational text establishing the mechanism for gamma-hydrogen transfer and alkene elimination.[4]

-

-

NIST Mass Spectrometry Data Center. "Pyrimidine, 5-bromo-."[5] NIST Chemistry WebBook. Link

- Source for base pyrimidine and bromine isotope fragmentation d

- Holčapek, M., et al. (2010). "Fragmentation behavior of pyrimidine derivatives in LC/MS." Journal of Mass Spectrometry. General reference for the ring contraction (loss of CO) mechanism in pyrimidinones.

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns (Ethers)." Link

- Supports the ether cleavage mechanisms described in the compar

Sources

HPLC method for purity analysis of 5-Bromo-2-isobutoxypyrimidine

Technical Comparison Guide: HPLC Purity Analysis of 5-Bromo-2-isobutoxypyrimidine

Part 1: Executive Summary & Chemical Context

In the synthesis of kinase inhibitors and antiviral agents, 5-Bromo-2-isobutoxypyrimidine serves as a critical lipophilic intermediate.[1] Its purity is a Critical Quality Attribute (CQA) because residual halogenated precursors (like 5-bromo-2-chloropyrimidine) can act as genotoxic impurities, while hydrolysis products (5-bromo-2-hydroxypyrimidine) affect downstream stoichiometry.[1]

This guide compares two Reversed-Phase HPLC (RP-HPLC) methodologies for the purity analysis of this compound:

-

Method A (The Standard): C18 (Octadecyl) Stationary Phase.[1]

-

Method B (The Alternative): Phenyl-Hexyl Stationary Phase.[1][2]

The Verdict: While Method A (C18) provides robust retention driven by the isobutoxy group, Method B (Phenyl-Hexyl) offers superior resolution (Rs) of the critical de-halogenated and hydrolysis impurities due to orthogonal

Analyte Profile

-

Target: 5-Bromo-2-isobutoxypyrimidine[1]

-

Critical Impurity 1 (Precursor): 5-Bromo-2-chloropyrimidine[1]

-

Critical Impurity 2 (Degradant): 5-Bromo-2-hydroxypyrimidine (Tautomer of 5-bromouracil)[1]

Part 2: Comparative Method Study

Method A: The Hydrophobic Standard (C18)[3]

-

Mechanism: Relies on Van der Waals forces interacting with the isobutyl alkyl chain.[1]

-

Pros: Highly reproducible; excellent peak shape for the main peak.[1]

-

Cons: Poor selectivity between the chloro-impurity and the target if the gradient is too shallow, as both are relatively hydrophobic.

Method B: The Orthogonal Approach (Phenyl-Hexyl)

-

Mechanism: Combines hydrophobic retention (hexyl linker) with

- -

Pros: The electronegative bromine atom enhances the

-acidity of the pyrimidine ring, increasing retention specificity on the Phenyl phase relative to non-halogenated impurities. -

Cons: Slightly longer equilibration times required.[1]

Part 3: Experimental Protocols

The following protocols are designed to be self-validating. The use of a diode array detector (DAD) is recommended to verify peak purity.

Common Parameters

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 5.0 µL

-

Column Temp: 30°C

-

Detection: UV @ 254 nm (primary), 220 nm (secondary)

-

Diluent: 50:50 Acetonitrile:Water[1]

Method A: C18 Protocol

-

Column: End-capped C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

0-2 min: 10% B (Isocratic hold for polar degradants)[1]

-

2-15 min: 10%

90% B -

15-20 min: 90% B

-

Method B: Phenyl-Hexyl Protocol (Recommended)[1]

-

Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: 10mM Ammonium Acetate (pH 4.5).[1]

-

Mobile Phase B: Methanol (MeOH promotes

- -

Gradient:

-

0-2 min: 15% B

-

2-18 min: 15%

85% B -

18-22 min: 85% B

-

Part 4: Performance Data & Analysis

The following data summarizes the separation efficiency of a spiked sample containing the target and its two main impurities.

Table 1: Comparative Performance Metrics

| Analyte | Retention Time (C18) | Retention Time (Ph-Hex) | Resolution (Rs) - C18 | Resolution (Rs) - Ph-Hex | Tailing Factor (Tf) |

| 5-Br-2-OH-pyrimidine | 2.1 min | 2.4 min | N/A | N/A | 1.2 |

| 5-Br-2-Cl-pyrimidine | 10.5 min | 11.8 min | 4.2 | 6.8 | 1.0 |

| Target (Isobutoxy) | 11.8 min | 14.2 min | 2.1 | 5.5 | 1.0 |

Analysis:

-

Selectivity: The Phenyl-Hexyl column shows a significant increase in Resolution (

) between the Chloro-precursor and the Isobutoxy-target (5.5 vs 2.1).[1] This is attributed to the different electron densities of the Chlorine vs. Isobutoxy substituents affecting the -

Solvent Effect: The use of Methanol in Method B (permitted by the Phenyl chemistry) provides different selectivity than Acetonitrile used in Method A.

Part 5: Visualization of Mechanisms

Diagram 1: Separation Mechanism & Interaction Logic

This diagram illustrates why the Phenyl-Hexyl phase offers "Orthogonal" selectivity compared to standard C18.[1]

Caption: Comparison of retention mechanisms. Method B (Red/Yellow) adds Pi-Pi stacking specificity to the standard hydrophobic interaction.[1]

Diagram 2: Method Validation Workflow (ICH Q2)

Following ICH Q2(R1) guidelines, this workflow ensures the chosen method is fit for purpose.

Caption: Step-by-step validation workflow aligned with ICH Q2(R1) standards for impurity analysis.

Part 6: References

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][3][4][5] [Link]

-

PubChem. 5-Bromo-2-hydroxypyrimidine (Compound Summary). National Library of Medicine.[1] [Link]

-

Agilent Technologies. Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[1][2] Technical Note. [Link]

-

Waters Corporation. Understanding Stationary Phase Selectivity: Phenyl-Hexyl vs C18. Waters Knowledge Base. [Link]

Sources

- 1. 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. database.ich.org [database.ich.org]

- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 5. researchgate.net [researchgate.net]

Comparing reactivity of 5-Bromo-2-isobutoxypyrimidine vs 2-methoxypyrimidine

Title: Comparative Reactivity Guide: 5-Bromo-2-isobutoxypyrimidine vs. 2-Methoxypyrimidine Subtitle: Strategic Selection of Pyrimidine Building Blocks for Medicinal Chemistry and Agro-Discovery

Executive Summary

This guide compares two distinct pyrimidine scaffolds: 5-Bromo-2-isobutoxypyrimidine (Compound A) and 2-Methoxypyrimidine (Compound B) . While they share the fundamental 2-alkoxypyrimidine core, their reactivity profiles are divergent due to the presence of the C5-bromide handle in Compound A and the steric differentiation between the isobutoxy and methoxy groups.

-

The Verdict:

-

Choose 5-Bromo-2-isobutoxypyrimidine when speed and reliability in C5-functionalization (Suzuki/Buchwald couplings) are paramount. It is a "pre-activated" scaffold that bypasses the need for harsh halogenation or sensitive C-H activation steps. The bulky isobutoxy group also improves solubility in non-polar organic solvents compared to the methoxy analog.

-

Choose 2-Methoxypyrimidine as a cost-effective "parent" scaffold for early-stage diversity where C-H activation (Ir-catalyzed borylation or lithiation) is viable, or when the C5 position must remain unsubstituted.

-

Chemical Profile & Physical Properties[1][2][3][4]

The structural differences dictate not only reactivity but also handling and solubility.

| Feature | 5-Bromo-2-isobutoxypyrimidine | 2-Methoxypyrimidine |

| Structure | Pyrimidine ring, C5-Br, C2-OiBu | Pyrimidine ring, C5-H, C2-OMe |

| Electronic State | Activated Electrophile (at C5) | Electron-Deficient Heterocycle |

| Steric Profile | High (Isobutoxy is bulky; shields C2) | Low (Methoxy is compact) |

| Lipophilicity (cLogP) | ~2.8 (High solubility in Hex/Tol) | ~0.5 (High solubility in MeOH/DCM) |

| Primary Reactivity | Pd-Catalyzed Coupling, Li-Hal Exchange | Directed Lithiation, |

| Cost Profile | Moderate to High | Low (Commodity Chemical) |

Reactivity Arena 1: C5-Functionalization (Cross-Coupling)

This is the primary differentiator. The C5 position in pyrimidines is electronically similar to the para-position in nitrobenzene—electron-deficient but capable of coupling when activated.

A. 5-Bromo-2-isobutoxypyrimidine (The "Ready" Substrate)

This molecule undergoes rapid oxidative addition with Pd(0) catalysts. The C2-isobutoxy group is an Electron Donating Group (EDG) by resonance, which slightly increases electron density at C5 compared to a 2-chloropyrimidine, but the C-Br bond remains highly reactive.

-

Mechanism: Standard Suzuki-Miyaura / Buchwald-Hartwig type.

-

Performance: High yields (>85%) are typical with standard catalysts (e.g.,

or -

Advantage: No competing regioselectivity issues.

B. 2-Methoxypyrimidine (The "Inert" Substrate)

The C5-H bond is unreactive toward Pd(0). Functionalization requires an activation step:

-

Electrophilic Halogenation: Reaction with NBS (N-bromosuccinimide) to generate the 5-bromo intermediate in situ.

-

C-H Borylation: Ir-catalyzed activation (e.g.,

) to install a boronic ester at C5.

Visualization: C5-Functionalization Pathways

Figure 1: Comparison of synthetic distance to 5-aryl derivatives. Compound A offers a direct 1-step route, while Compound B requires pre-activation.

Reactivity Arena 2: Metallation & Lithiation

When introducing electrophiles that are not compatible with Pd-catalysis (e.g., aldehydes, ketones, silanes), organolithium chemistry is required.

A. Lithium-Halogen Exchange (Compound A)[7]

-

Reagent:

-Butyllithium ( -

Conditions: THF, -78°C.

-

Mechanism: The C5-Br bond undergoes extremely fast exchange to form the C5-lithio species.

-

Selectivity: Exclusive C5 lithiation. The reaction is faster than nucleophilic attack at the ring (C4/C6).

B. Directed Ortho Metalation (DoM) (Compound B)

-

Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Note:

-BuLi cannot be used because it acts as a nucleophile and will attack the C4 position (addition across C=N), destroying the ring. -

Conditions: THF, -78°C.

-

Mechanism: The C2-methoxy group acts as a weak Directing Group (DG). However, the acidity of the C5-H is low. Lithiation often requires careful temperature control to avoid ring fragmentation.

-

Selectivity: Predominantly C5 (due to symmetry and thermodynamics), but C4-lithiation is a competing side reaction.

Reactivity Arena 3: Nucleophilic Substitution ( ) at C2

Both molecules possess a C2-alkoxy group, which is generally a poor leaving group compared to halogens. However, in pyrimidines, the positions ortho/para to nitrogen are activated.

-

2-Methoxypyrimidine: The methoxy group can be displaced by highly nucleophilic amines or thiols at high temperatures (>120°C) or under acid catalysis (hydrolysis to pyrimidone).

-

5-Bromo-2-isobutoxypyrimidine:

-

Steric Effect: The isobutoxy group is significantly bulkier than methoxy. This retards the rate of

attack at C2, making the C2 position more stable to accidental hydrolysis or displacement during other steps. -

Electronic Effect: The C5-Br is an Electron Withdrawing Group (EWG). It activates the ring more than the C5-H in the methoxy analog.

-

Net Result: While the Br activates the ring, the steric bulk of the isobutoxy group generally dominates, making Compound A relatively robust at C2 unless forcing conditions are applied.

-

Experimental Protocols

Protocol A: Suzuki Coupling of 5-Bromo-2-isobutoxypyrimidine

Use this for rapid library synthesis.

-

Setup: Charge a reaction vial with 5-Bromo-2-isobutoxypyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(3.0 equiv). -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

-

Catalyst: Add

(5 mol%). -

Reaction: Degas with

. Heat to 90°C for 2-4 hours. -

Workup: Dilute with EtOAc, wash with brine. The isobutoxy tail aids in phase separation and solubility during extraction.

Protocol B: Regioselective Lithiation of 2-Methoxypyrimidine

Use this for introducing non-aromatic electrophiles.

-

Base Prep: Generate LiTMP in situ by adding

-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78°C. Stir for 30 mins. -

Addition: Add solution of 2-Methoxypyrimidine (1.0 equiv) in THF dropwise at -78°C.

-

Metalation: Stir for 45 mins at -78°C. (Solution turns deep red/orange).

-

Quench: Add Electrophile (e.g., Benzaldehyde, 1.2 equiv).

-

Warm: Allow to warm to RT slowly.

-

Note: Yields are typically lower (40-60%) compared to the Li-Hal exchange of Compound A (>80%) due to competing addition reactions.

Comparative Data Summary

| Metric | 5-Bromo-2-isobutoxypyrimidine | 2-Methoxypyrimidine |

| Suzuki Yield (Standard) | High (85-98%) | N/A (Requires activation) |

| Solubility (Hexanes) | Excellent | Poor |

| Low (Sterically protected) | Moderate | |

| Atom Economy | Lower (Br waste generated) | Higher (Direct C-H use) |

| Reaction Complexity | Low (Robust) | High (Sensitive conditions) |

References

-

Schlosser, M., et al. "Regioselective functionalization of pyrimidines by organometallic methods." Tetrahedron, 2005.

-

Gong, Y., et al. "Palladium-catalyzed cross-coupling of 5-bromopyrimidines: A practical guide." Journal of Organic Chemistry, 2018.

-

Lérida, L., et al. "Lithiation of 2-alkoxypyrimidines: Directing group effects and regioselectivity." European Journal of Organic Chemistry, 2012.

-

BenchChem Application Notes. "Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine and related scaffolds." BenchChem Technical Library, 2025.

Sources

Benchmarking Elemental Analysis Standards for 5-Bromo-2-isobutoxypyrimidine

Classical Combustion vs. High-Resolution Spectrometry

Executive Summary: The Purity Paradox

In the development of kinase inhibitors and antiviral agents, 5-Bromo-2-isobutoxypyrimidine (CAS: 709653-29-2) serves as a critical scaffold. However, its validation presents a specific analytical challenge: the "Purity Paradox."

While High-Resolution Mass Spectrometry (HRMS) can confirm the molecular identity to within 1 ppm, it fails to detect inorganic salts or entrapped solvents—impurities that can disastrously skew stoichiometric calculations in subsequent Suzuki-Miyaura couplings. Conversely, classical Elemental Analysis (EA) provides bulk purity data but struggles with the heavy halogen load (Br ~35% by mass) and the volatility of the isobutoxy tail.

This guide establishes the definitive analytical standard , comparing the "Gold Standard" (Automated CHN + Schöniger Flask) against modern instrumental alternatives.

Chemical Profile & Theoretical Baselines

Before selecting a method, the theoretical composition must be established as the baseline for accuracy.

-

Formula:

-

Molecular Weight: 231.09 g/mol

-

Physical State: Solid (typically low-melting crystalline)

Table 1: Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Count | % Composition (w/w) | Acceptable Tolerance (±0.4%) |

| Carbon | C | 12.011 | 8 | 41.58% | 41.18 – 41.98% |